molecular formula C6H13Br2N B1382204 3-(2-Bromoethyl)-1-methylazetidine hydrobromide CAS No. 1803591-34-5

3-(2-Bromoethyl)-1-methylazetidine hydrobromide

Cat. No.: B1382204
CAS No.: 1803591-34-5
M. Wt: 258.98 g/mol
InChI Key: WVOUFLMBKRTWOZ-UHFFFAOYSA-N
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Description

“3-(2-Bromoethyl)-1-methylazetidine hydrobromide” is a complex organic compound. It likely contains an azetidine ring, which is a four-membered cyclic amine, substituted with a methyl group and a 2-bromoethyl group .


Synthesis Analysis

The synthesis of such a compound would likely involve the reaction of a suitable azetidine derivative with a bromoethyl compound . The exact procedure would depend on the specific reactants and conditions.


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. It would likely have a three-dimensional structure due to the presence of the azetidine ring .


Chemical Reactions Analysis

The compound could potentially undergo a variety of chemical reactions, depending on the conditions. For example, the bromoethyl group could potentially be replaced by other groups in a nucleophilic substitution reaction .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its structure. These could include its melting point, boiling point, solubility in various solvents, and reactivity with other chemicals .

Scientific Research Applications

Molecular Structure Analysis

  • The compound's thermal rearrangement reactions and its molecular structure, specifically the azetidine ring configuration, have been extensively studied. A particular focus has been on the absolute configuration and structural characteristics, such as the dihedral angle of the azetidine ring, as demonstrated by the work of Kobayashi et al. (2003) (Kimiko Kobayashi et al., 2003).

Synthesis of Functionalized Azetidines

  • There's significant research into the synthesis of various azetidine derivatives, showcasing the compound's utility in creating a diverse range of functionalized azetidines. These studies elaborate on methods to achieve different substitutions at specific positions on the azetidine ring, highlighting the compound's versatility in synthetic chemistry, as seen in the works by Stankovic et al. (2012, 2013) and Salgado et al. (2003) (S. Stankovic et al., 2012), (S. Stankovic et al., 2013), (A. Salgado et al., 2003).

Chemical Transformations and Reactions

  • The compound's potential in undergoing unique chemical reactions, such as bromination and the formation of novel compounds through specific reactions with different agents, has been a subject of study. This aspect reflects the compound's role in facilitating diverse chemical transformations and syntheses, as discussed by Mukarramov (2014) (N. Mukarramov, 2014).

Synthetic Pathways and Novel Compounds

  • Research has also delved into developing synthetic pathways using the compound as a precursor or intermediate for crafting novel compounds with potential applications in medicinal chemistry and other fields, demonstrated by works such as that of Van Hende et al. (2009) (Eva Van Hende et al., 2009).

Mechanism of Action

The mechanism of action of this compound would depend on its structure and the context in which it is used. For example, if it were used as a drug, its mechanism of action would depend on how it interacts with biological molecules in the body .

Safety and Hazards

Like all chemicals, this compound should be handled with care. It’s important to use appropriate personal protective equipment and follow safe laboratory practices when handling this compound .

Properties

IUPAC Name

3-(2-bromoethyl)-1-methylazetidine;hydrobromide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12BrN.BrH/c1-8-4-6(5-8)2-3-7;/h6H,2-5H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WVOUFLMBKRTWOZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CC(C1)CCBr.Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H13Br2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.98 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1803591-34-5
Record name Azetidine, 3-(2-bromoethyl)-1-methyl-, hydrobromide (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1803591-34-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-(2-bromoethyl)-1-methylazetidine hydrobromide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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